Cas no 1706450-15-8 (2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine)

2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine
-
- インチ: 1S/C6H6ClF2N3O/c1-13-5-2(10)3(4(8)9)11-6(7)12-5/h4H,10H2,1H3
- InChIKey: XWVURBZVVMBWHV-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(OC)=C(N)C(C(F)F)=N1
2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508262-1g |
2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine |
1706450-15-8 | 97% | 1g |
$823 | 2023-02-02 |
2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamineに関する追加情報
2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine: A Comprehensive Overview
The compound with CAS No. 1706450-15-8, commonly referred to as 2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine, is a highly specialized organic compound with significant applications in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine, difluoromethyl, and methoxy groups. These substituents contribute to its distinctive chemical properties and biological activities.
Recent studies have highlighted the potential of 2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine in various research areas. For instance, researchers have explored its role in the development of novel pharmaceutical agents. The compound's ability to interact with specific biological targets makes it a promising candidate for drug design. In particular, its methoxy group enhances solubility and bioavailability, while the difluoromethyl group introduces unique electronic properties that can be tailored for specific therapeutic applications.
The synthesis of 2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine involves a series of complex chemical reactions. Starting from basic pyrimidine derivatives, chemists employ multi-step processes to introduce the necessary substituents. The introduction of the chlorine atom at position 2 and the difluoromethyl group at position 4 requires precise control over reaction conditions to ensure high yields and purity. Similarly, the methoxy group at position 6 is introduced through nucleophilic substitution reactions, further refining the compound's properties.
One of the most exciting developments involving this compound is its application in medicinal chemistry. Scientists have investigated its potential as an inhibitor of key enzymes involved in disease pathways. For example, studies have shown that 2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine can modulate the activity of kinases, which are critical in cell signaling processes. This modulation could lead to innovative treatments for conditions such as cancer and inflammatory diseases.
In addition to its pharmacological applications, 2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-yliAmine has also been studied for its electronic properties. Researchers have explored its use in organic electronics, particularly in the development of semiconducting materials. The compound's ability to conduct electricity while maintaining stability under various conditions makes it a valuable component in advanced electronic devices.
Another area where this compound has shown promise is in agrochemicals. Its unique structure allows it to interact with plant enzymes, potentially leading to new herbicides or pesticides. However, extensive testing is required to ensure that these applications are both effective and environmentally safe.
The future of 2-Chloro-4-difluoromethyl--methoxy-pyrimidin--ylamine looks bright as researchers continue to uncover its potential across multiple disciplines. With ongoing advancements in synthetic chemistry and materials science, this compound is likely to play an increasingly important role in both academic research and industrial applications.
1706450-15-8 (2-Chloro-4-difluoromethyl-6-methoxy-pyrimidin-5-ylamine) 関連製品
- 1824274-89-6(4-Bromo-3-fluoro-2-iodobenzaldehyde)
- 1338942-66-7(1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one)
- 478081-39-9((2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile)
- 946381-40-4(2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide)
- 2171845-10-4(2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanoyl}piperidin-2-yl)acetic acid)
- 67231-51-0(8-ethoxy-2-imino-2H-chromene-3-carboxamide)
- 306730-56-3(2-[(([4-(TERT-BUTYL)CYCLOHEXYLIDEN]AMINO)OXY)CARBONYL]THIOPHENE)
- 1261351-28-3(Vardenafil Acetyl Analogue)
- 2248272-53-7(4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole)
- 135070-65-4([1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-)




